molecular formula C19H29ClN2O5S B7703570 1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide

1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide

Cat. No. B7703570
M. Wt: 433.0 g/mol
InChI Key: DMQYVVNOKWOEMA-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide, also known as CP-122,288, is a selective dopamine D3 receptor antagonist. It was first synthesized in the early 1990s and has since been studied for its potential therapeutic applications.

Mechanism of Action

1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide acts as a selective antagonist of the dopamine D3 receptor. By blocking this receptor, it reduces the activity of dopamine in the brain. Dopamine is a neurotransmitter that is involved in a variety of functions, including reward, motivation, and movement. By reducing dopamine activity, this compound may be able to reduce drug-seeking behavior, improve cognitive function, and protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and improve cognitive function. In addition, it has been shown to protect against neurodegeneration in models of Parkinson's disease. However, further research is needed to fully understand the effects of this compound on the brain and body.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, this compound has a relatively short half-life, which can make it difficult to study in vivo. In addition, it has poor solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several potential future directions for research on 1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide. One area of interest is its potential therapeutic applications in drug addiction. Further studies are needed to determine the optimal dosing and administration of this compound for this indication. In addition, more research is needed to fully understand the effects of this compound on cognitive function and neurodegeneration. Finally, there may be potential applications for this compound in other conditions that involve dopamine dysregulation, such as attention deficit hyperactivity disorder (ADHD) and depression.

Synthesis Methods

The synthesis of 1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide involves several steps. First, 1-(3-chloro-4-methoxyphenyl)sulfonyl-2-nitroethene is reacted with 3-ethoxypropylamine to form 1-(3-chloro-4-methoxyphenyl)sulfonyl-2-aminoethanol. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound.

Scientific Research Applications

1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in a variety of conditions, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to reduce drug-seeking behavior in animal models of addiction and may be useful in the treatment of cocaine and nicotine addiction. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia and may be useful in the treatment of this disorder. Finally, this compound has been studied for its potential neuroprotective effects in Parkinson's disease.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O5S/c1-14(2)27-12-4-9-21-19(23)15-7-10-22(11-8-15)28(24,25)16-5-6-18(26-3)17(20)13-16/h5-6,13-15H,4,7-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQYVVNOKWOEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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